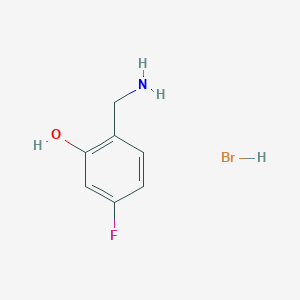
2-(Aminomethyl)-5-fluorophenol hydrobromide
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and reactivity.科学的研究の応用
Pharmacological Research
In pharmacological studies, fluorinated compounds like 2-(Aminomethyl)-5-fluorophenol hydrobromide have been extensively investigated for their therapeutic potential. For instance, the introduction of fluorine atoms into organic molecules has been a common strategy to enhance their pharmacological activity. This approach is evident in the development of fluorinated pyrimidines for cancer chemotherapy, as reviewed by Heidelberger and Ansfield (1963), highlighting the clinical utility of fluorinated compounds in palliation for advanced cancer patients (Heidelberger & Ansfield, 1963).
Biochemical and Molecular Studies
Fluorinated compounds are also pivotal in biochemical and molecular research. Ray et al. (2003) discussed the mechanistic consequences of 5-fluorine substitution on cytidine nucleotide analogue incorporation by HIV-1 reverse transcriptase, revealing how such modifications can enhance the efficiency of nucleotide incorporation and potentially explain the potency of these nucleosides against HIV-1 (Ray et al., 2003). Similarly, Gmeiner (2020) reviewed the developments in fluorine chemistry contributing to the precise use of fluorinated pyrimidines in cancer treatment, emphasizing the role of fluorine in perturbing nucleic acid structure and dynamics, which is crucial for understanding the molecular basis of drug action (Gmeiner, 2020).
Chemical Synthesis and Analysis
The synthesis and analytical applications of fluorinated compounds, including derivatives similar to 2-(Aminomethyl)-5-fluorophenol hydrobromide, are of significant interest in chemical research. Qiu et al. (2009) presented a practical synthesis of 2-fluoro-4-bromobiphenyl, demonstrating the utility of fluorinated intermediates in the manufacture of pharmaceuticals, highlighting the methodologies for incorporating fluorine into complex molecules (Qiu et al., 2009).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information and recommended safety precautions.
将来の方向性
This involves discussing potential areas of future research or applications of the compound. It could include potential uses in medicine, industry, or other fields.
特性
IUPAC Name |
2-(aminomethyl)-5-fluorophenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.BrH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3,10H,4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLGRCDYZUMABI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-5-fluorophenol hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



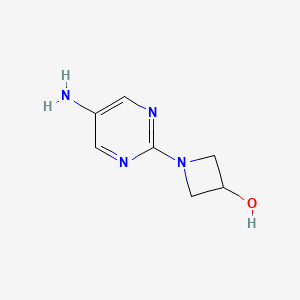
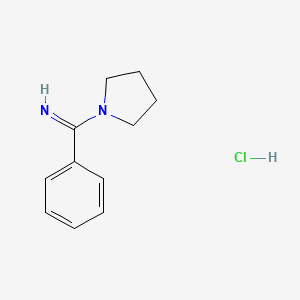
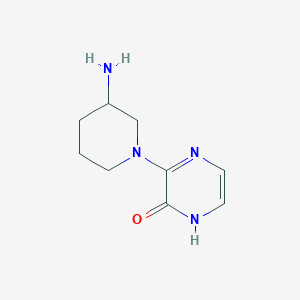

amine hydrochloride](/img/structure/B1383410.png)

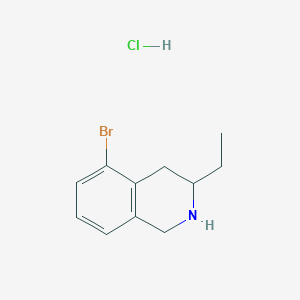
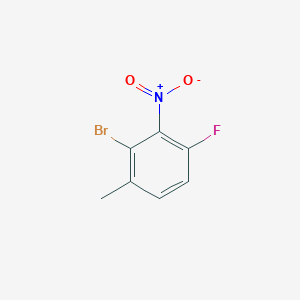
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)
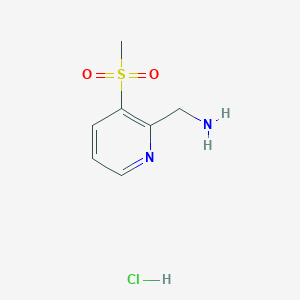
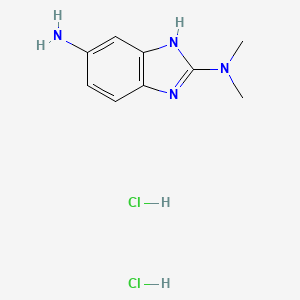
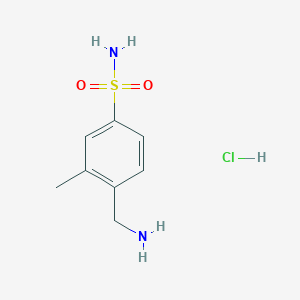
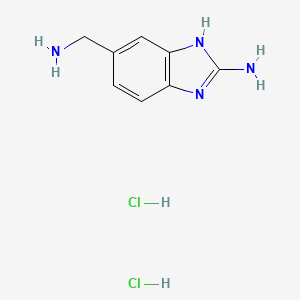
![1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B1383423.png)